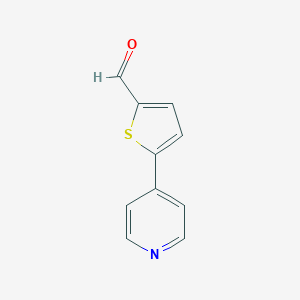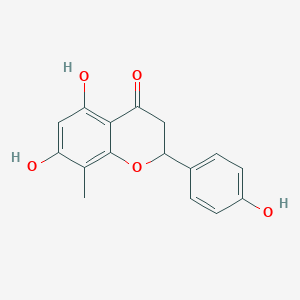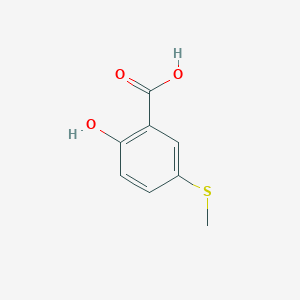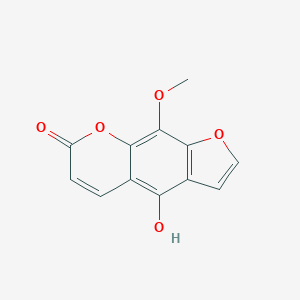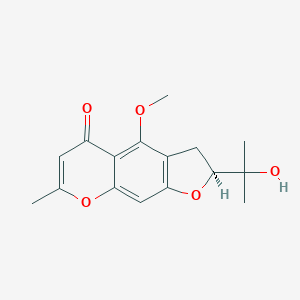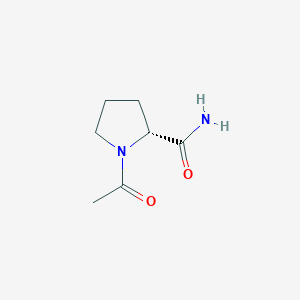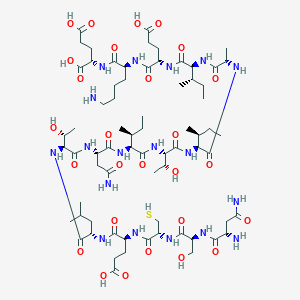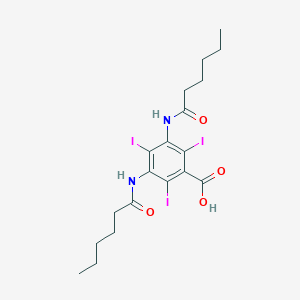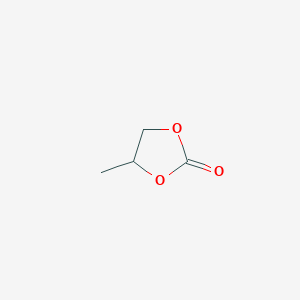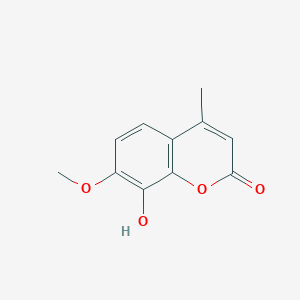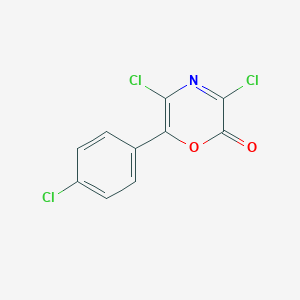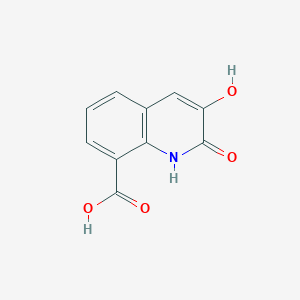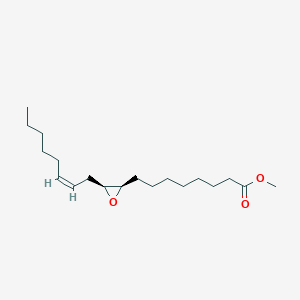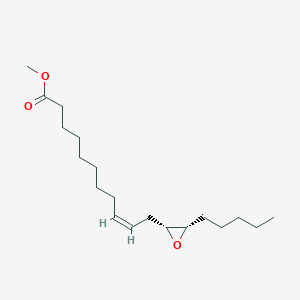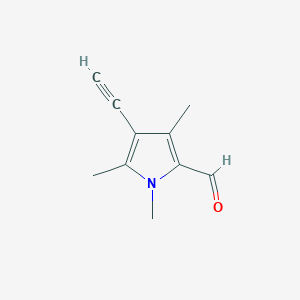
3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is a chemical compound that has been extensively researched for its potential applications in various fields. It is a pyrrole derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied in detail.
Applications De Recherche Scientifique
3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been studied extensively for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs). Additionally, it has been investigated for its potential use in the development of biosensors and as a fluorescent probe for detecting metal ions.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is not fully understood. However, it has been found to inhibit the growth of certain microorganisms, such as Staphylococcus aureus, by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of certain microorganisms, such as Staphylococcus aureus, and to induce apoptosis in cancer cells. Additionally, it has been found to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde in lab experiments is its versatility. It can be used in a variety of applications, such as in the development of biosensors and OLEDs. Additionally, it has been found to have antimicrobial, antifungal, and antitumor properties, making it a potential candidate for drug development. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to certain cells, such as human fibroblasts, at high concentrations.
Orientations Futures
There are several future directions for the research of 3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde. One potential direction is the development of this compound as a drug for the treatment of microbial infections and cancer. Additionally, further research could be conducted to investigate its potential use in the development of biosensors and OLEDs. Furthermore, research could be conducted to investigate the potential of this compound as a fluorescent probe for detecting metal ions in biological samples.
Méthodes De Synthèse
The synthesis of 3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been achieved by different methods. One of the most common methods is the reaction of 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde with ethynylmagnesium bromide in the presence of a copper catalyst. Another method involves the reaction of 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde with trimethylsilylacetylene in the presence of tetrabutylammonium fluoride. These methods have been optimized to produce high yields of the compound.
Propriétés
Numéro CAS |
136558-73-1 |
|---|---|
Nom du produit |
3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde |
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
4-ethynyl-1,3,5-trimethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c1-5-9-7(2)10(6-12)11(4)8(9)3/h1,6H,2-4H3 |
Clé InChI |
OARHPMLAZCVXST-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C#C)C)C)C=O |
SMILES canonique |
CC1=C(N(C(=C1C#C)C)C)C=O |
Synonymes |
1H-Pyrrole-2-carboxaldehyde,4-ethynyl-1,3,5-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



